molecular formula C19H29NO3 B560173 (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol CAS No. 171598-74-6

(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Cat. No.: B560173
CAS No.: 171598-74-6
M. Wt: 319.4 g/mol
InChI Key: WEQLWGNDNRARGE-DJIMGWMZSA-N
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Description

“(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol” is a chemical compound . It is also known as Florbenazine . The compound has a molecular weight of 319.44 .


Molecular Structure Analysis

The compound’s molecular structure is defined by its IUPAC name and the (2S,3S,11bS) notation . The numbers 2 and 3 refer to the carbon atoms that are stereogenic . The ‘S’ and ‘S’ indicate the orientation of the chiral atoms .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Derivatives

  • Derivative Synthesis : The compound is used as a base for synthesizing derivatives like hexahydro-2H-benzo[a]quinolizines and octahydroindolo[2,3-a]quinolizines. These derivatives are obtained through multi-stage processes involving reduction of glutaric acid derivatives and stereoselective reduction to yield cis or trans isomers (Gootjes & Nauta, 2010).

  • Preparation of Derivatives : Another approach involves the preparation of derivatives substituted with alkyl groups, providing insight into diverse chemical modifications and their potential applications (Gootjes & Nauta, 2010).

Chemical Reactions and Properties

  • Ring Annulation Methodology : The compound is used in ring annulation processes to create benzo[a]quinolizine-4-thiones, showcasing its versatility in creating diverse chemical structures (Roy et al., 2001).

  • Crystalline Structure Analysis : Studies on crystalline structures, like Tetrahydroberberine, provide insights into molecular conformations and intermolecular interactions, crucial for understanding chemical and physical properties (Pingali et al., 2015).

  • Redox-Annulation Processes : It's involved in redox-annulation reactions with cyclic amines and β-ketoaldehydes, emphasizing its role in complex organic synthesis and the development of new chemical methodologies (Chen & Seidel, 2016).

Radiochemical and Radioligand Applications

  • Radiolabeling for Neurological Studies : The compound is used in radiolabeling for creating tritium-labeled TBZ, aiding in neurological research and the study of vesicular monamine transporter 2 inhibitors (Rhee et al., 2011).

  • PET Radioligand Development : Its derivative, Dihydrotetrabenazine, is developed as a PET radioligand for studying presynaptic vesicular monoamine transporter VMAT2, demonstrating its application in advanced imaging techniques (Quincoces et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of (2S,3S,11bS)-Dihydrotetrabenazine is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis .

Mode of Action

(2S,3S,11bS)-Dihydrotetrabenazine acts as a DPP-IV inhibitor . It binds to the active site of DPP-IV, preventing the enzyme from cleaving and inactivating incretin hormones . This results in increased levels of active incretins, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV by (2S,3S,11bS)-Dihydrotetrabenazine affects the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that are released in response to food intake and act to potentiate insulin secretion. By preventing the degradation of these hormones, (2S,3S,11bS)-Dihydrotetrabenazine enhances their insulinotropic effects and contributes to the regulation of glucose homeostasis .

Pharmacokinetics

DPP-IV inhibitors are generally well absorbed and exhibit good bioavailability . They are metabolized by the liver and excreted via the kidneys .

Result of Action

The molecular effect of (2S,3S,11bS)-Dihydrotetrabenazine is the inhibition of DPP-IV activity, leading to increased levels of active incretins . On a cellular level, this results in enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells . The overall effect is a reduction in blood glucose levels, making (2S,3S,11bS)-Dihydrotetrabenazine a potential therapeutic agent for the treatment of type 2 diabetes .

Properties

IUPAC Name

(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-DJIMGWMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561896
Record name (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
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Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85081-18-1, 171598-74-6
Record name (+)-alpha-Dihydrotetrabenazine
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Record name alpha-Dihydrotetrabenazine
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Record name NBI-98782
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Record name (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
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Record name Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
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Record name (2R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
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Record name (+)-α-Dihydrotetrabenazine
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Record name α-Dihydrotetrabenazine
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Reactant of Route 2
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Reactant of Route 3
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Reactant of Route 4
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Reactant of Route 5
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Reactant of Route 6
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

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